4'-Hydroxy-3'-methylacetophenone

Beschreibung

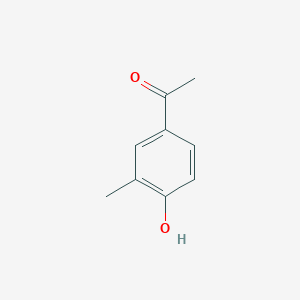

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-hydroxy-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-5-8(7(2)10)3-4-9(6)11/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBHHIZIQVZGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236500 | |

| Record name | 4-Hydroxy-3-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-02-8 | |

| Record name | 4′-Hydroxy-3′-methylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-methylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 876-02-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-METHYLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHR7Q24SCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Theoretical Chemical Investigations of 4 Hydroxy 3 Methylacetophenone

Advanced Spectroscopic Characterization

The definitive structure and electronic properties of 4'-Hydroxy-3'-methylacetophenone (also known as 4-acetyl-2-methylphenol) have been established through a combination of advanced spectroscopic techniques. Each method provides a unique piece of the puzzle, from atomic connectivity to vibrational modes and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide unambiguous confirmation of its structure.

¹H NMR: The proton NMR spectrum displays characteristic signals corresponding to each unique proton environment in the molecule. In a typical ¹H NMR spectrum, the aromatic protons appear as distinct multiplets in the downfield region, a result of the deshielding effect of the benzene (B151609) ring. The acetyl and methyl protons on the ring are observed as singlets in the upfield region. The phenolic hydroxyl proton often appears as a broad singlet, and its chemical shift can be solvent-dependent. chemicalbook.com

¹H NMR Chemical Shift Data

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) chemicalbook.com | Chemical Shift (δ) in DMSO-d₆ (ppm) chemicalbook.com |

| Aromatic H (ortho to C=O) | ~7.74 | ~7.74 |

| Aromatic H (ortho to C=O) | ~7.80 | ~7.69 |

| Aromatic H (ortho to -OH) | ~6.90 | ~6.88 |

| Acetyl (CH₃) | ~2.58 | ~2.47 |

| Ring Methyl (CH₃) | ~2.30 | ~2.18 |

| Hydroxyl (OH) | Variable | ~10.3 |

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule, including the quaternary carbons of the aromatic ring and the carbonyl carbon.

¹³C NMR Chemical Shift Data

| Carbon Assignment | Approximate Chemical Shift (δ) (ppm) |

| Carbonyl (C=O) | ~196-198 |

| Aromatic C (C-OH) | ~155-160 |

| Aromatic C (C-CH₃) | ~125-130 |

| Aromatic C (C-H) | ~115-135 |

| Aromatic C (C-C=O) | ~130-135 |

| Acetyl (CH₃) | ~26 |

| Ring Methyl (CH₃) | ~16 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides critical information about the functional groups present in this compound. The FT-IR and FT-Raman spectra have been recorded and analyzed, with interpretations aided by normal coordinate analysis based on density functional theory (DFT). nist.gov

Key vibrational modes observed include:

O-H Stretching: A broad band in the high-wavenumber region of the IR spectrum (typically 3200-3600 cm⁻¹) is characteristic of the phenolic hydroxyl group, often indicating hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band in the IR spectrum, typically around 1650-1680 cm⁻¹, is indicative of the conjugated ketone's carbonyl group.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ region.

C-O Stretching and O-H Bending: These vibrations are typically observed in the 1150-1400 cm⁻¹ region of the IR spectrum.

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₉H₁₀O₂, the expected monoisotopic mass is approximately 150.068 g/mol . sielc.com

Electron Ionization Mass Spectrometry (EI-MS) provides a distinct fragmentation pattern that serves as a molecular fingerprint. The mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 150. chemeo.com A major fragment peak is observed at m/z 135, corresponding to the loss of a methyl group ([M-CH₃]⁺), which is a characteristic α-cleavage of the acetyl group. This acylium ion is a key feature in the mass spectra of acetophenones. chemeo.com

Key Mass Spectrometry Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | sielc.com |

| Molecular Weight | 150.17 g/mol | sielc.com |

| Molecular Ion (M⁺) | m/z 150 | chemeo.com |

| Major Fragment | m/z 135 ([M-CH₃]⁺) | chemeo.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Substituted acetophenones typically exhibit two main absorption bands in the UV region. These correspond to:

π → π* transitions: An intense band, often referred to as the B-band (for benzenoid), usually appears at a shorter wavelength (around 240-280 nm). This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system.

n → π* transitions: A weaker band, often called the R-band (from the German Radikalartig), appears at a longer wavelength (around 300-330 nm). This is due to the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital.

The presence of the hydroxyl (-OH) and methyl (-CH₃) substituents on the benzene ring acts as auxochromes, which can cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted acetophenone (B1666503). The exact λmax values can be influenced by solvent polarity.

X-ray Crystallography and Solid-State Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal and analyzing intermolecular interactions like hydrogen bonding. However, a search of publicly available crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. Therefore, detailed experimental data on its solid-state packing, bond angles, and bond lengths from this technique are not available at this time. In the solid state, it exists as a white to light beige crystalline powder.

Computational Chemistry and Quantum Mechanical Studies

To complement experimental data, computational methods are employed to investigate the properties of this compound at a molecular level.

Density Functional Theory (DFT) calculations have been particularly useful in understanding its conformational stability and vibrational spectra. Studies have utilized the B3LYP functional with basis sets such as 6-31G* and 6-311+G** to optimize the molecular geometry and calculate theoretical vibrational frequencies. nist.gov These calculations help in assigning the fundamental vibrational modes observed in the experimental IR and Raman spectra. nist.gov

Furthermore, computational studies can predict various molecular properties, including the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the dipole moment. These theoretical investigations provide a deeper understanding of the molecule's structure-property relationships.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) has been instrumental in elucidating the electronic structure and vibrational characteristics of this compound. Theoretical investigations employing DFT methods, such as B3LYP with basis sets like 6-31G* and 6-311+G**, have been conducted to optimize the molecular geometry and predict its vibrational spectra. documentsdelivered.comnih.gov

These calculations are crucial for interpreting experimental data from Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. documentsdelivered.comnih.gov By performing normal coordinate analysis based on the DFT force field, researchers can achieve a good correlation between the observed and calculated vibrational frequencies. documentsdelivered.comnih.gov This allows for a detailed assignment of the fundamental vibrational modes of the molecule. nih.gov The use of scaling factors is often necessary to correct the calculated force field and improve the agreement with experimental results. documentsdelivered.comnih.gov

Such studies provide a foundational understanding of the molecule's structural and electronic properties, which is essential for further theoretical investigations. researchgate.net

Conformational Analysis and Stability Studies

The conformational landscape of this compound has been explored through computational methods to identify its most stable geometric arrangements. Total energy calculations for various possible conformers of the molecule have been performed using DFT. documentsdelivered.comnih.gov These studies are fundamental to understanding the molecule's preferred three-dimensional structure, which in turn influences its physical and chemical properties. The optimized geometries obtained from these calculations serve as the basis for further theoretical analyses, including vibrational spectra interpretation. documentsdelivered.comnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP is visualized by mapping the electrostatic potential onto the electron density surface of the molecule. uni-muenchen.de

In an MEP map, different colors represent varying levels of electrostatic potential. Regions with negative potential, typically colored in shades of red and yellow, are electron-rich and thus susceptible to electrophilic attack. researchgate.netnih.gov Conversely, areas with positive potential, often depicted in blue, are electron-poor and represent likely sites for nucleophilic attack. researchgate.netnih.gov For phenolic compounds like this compound, the oxygen atom of the hydroxyl group is expected to exhibit a negative potential, indicating a region prone to electrophilic interaction. researchgate.net

This analysis provides a visual representation of the charge distribution and is a good guide for assessing the molecule's reactivity towards charged reactants. uni-muenchen.de

HOMO-LUMO Energy Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The energy of the HOMO is associated with the molecule's ability to donate an electron, while the LUMO energy reflects its electron-accepting capability. nih.gov

The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for predicting molecular reactivity. A smaller energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, polarizability, and biological activity. nih.gov For instance, a study on a related compound, 4-hydroxy-3-methylbenzoic acid, revealed a HOMO-LUMO energy gap of 5.209 eV, which helps in understanding its charge-transfer interactions. researchgate.net

Analysis of the HOMO-LUMO distribution also helps in identifying the most reactive positions within the molecule. nih.gov This information is crucial for understanding the mechanisms of chemical reactions involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenolic Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For phenolic compounds, QSAR models are developed to predict their antioxidant and antiradical properties. researchgate.net

These models often utilize molecular descriptors generated from DFT calculations, such as HOMO and LUMO energies, dipole moment, and total energy. researchgate.net The aim is to identify the key structural features that govern the activity of these compounds. For example, the presence and position of hydroxyl groups on the aromatic ring are widely recognized as crucial for the antiradical activity of phenolic compounds. researchgate.net

QSAR studies can employ various statistical methods, including Multiple Linear Regression (MLR), Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN), to build predictive models. The predictive power of these models is assessed using statistical parameters like the coefficient of determination (R²). By identifying the most relevant descriptors, QSAR models can be used to screen and design new phenolic compounds with enhanced antioxidant potential. researchgate.net

Synthetic Methodologies and Reaction Chemistry of 4 Hydroxy 3 Methylacetophenone

Established Synthetic Routes

Several classical organic reactions have been employed for the synthesis of 4'-Hydroxy-3'-methylacetophenone. These methods, while foundational, often involve specific precursors and reaction conditions that influence their efficiency and applicability.

Dealkylation of Substituted Acetophenones

One established method for the synthesis of this compound involves the dealkylation of a more complex substituted acetophenone (B1666503). A notable example is the dealkylation of 4-hydroxy-5-methyl-2-isopropylacetophenone. This reaction is typically achieved using a Lewis acid catalyst, such as aluminum chloride, in a suitable solvent like chlorobenzene. The process involves the cleavage of the isopropyl group from the aromatic ring, yielding the desired product. Research has shown that this reaction can proceed with moderate efficiency.

| Precursor | Reagents | Solvent | Temperature | Yield |

| 4-hydroxy-5-methyl-2-isopropylacetophenone | Aluminum chloride | Chlorobenzene | 50°C | 53% |

Fries Rearrangement Techniques

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone. chemicalbook.commedchemexpress.comnih.gov This rearrangement is a key strategy for synthesizing this compound from an appropriate precursor like m-cresyl acetate (B1210297) (also known as m-tolyl acetate). The reaction is typically catalyzed by Lewis acids, such as aluminum chloride, or strong Brønsted acids. chemicalbook.commedchemexpress.com The acyl group from the ester migrates to the aromatic ring, primarily to the ortho and para positions relative to the hydroxyl group. The regioselectivity of the Fries rearrangement is influenced by reaction conditions such as temperature and the solvent used. Lower temperatures generally favor the formation of the para-isomer, which in the case of m-cresyl acetate, leads to this compound. chemicalbook.com One documented synthesis using this method reports a modest yield.

| Precursor | Catalyst | Conditions | Product | Yield |

| m-Tolyl acetate | p-Toluene sulphonic acid | Not specified | 4-Hydroxy-3-methylacetophenone | 30% |

Condensation Reactions

Condensation reactions, such as the Claisen-Schmidt condensation, are fundamental in carbon-carbon bond formation and are widely used to synthesize chalcones and other related compounds. nih.gov In principle, a condensation reaction involving a suitably substituted precursor could yield this compound. For instance, the reaction of 3-methylacetophenone with an oxidizing agent like hydrogen peroxide could potentially introduce the hydroxyl group at the 4-position. However, specific, high-yield examples of this direct condensation to form this compound are not prominently featured in the surveyed scientific literature, suggesting that other routes are more synthetically practical. The Dakin reaction, which oxidizes a hydroxyaryl ketone to a benzenediol and a carboxylate using hydrogen peroxide in a basic solution, represents a related transformation but would lead to a different product class. masterorganicchemistry.com

Selective Dehalogenation of Halogenated Precursors

The synthesis of aromatic compounds can sometimes be achieved through the selective dehalogenation of a halogenated precursor. This approach involves introducing a halogen atom to direct the substitution pattern and then removing it in a later step. For the synthesis of this compound, a hypothetical route could involve the halogenation of a suitable acetophenone derivative, followed by the removal of the halogen. For example, a precursor such as a brominated or chlorinated version of 3-methyl-4-hydroxyacetophenone could be subjected to catalytic hydrogenation to cleave the carbon-halogen bond. While this is a plausible synthetic strategy, specific examples detailing the synthesis of this compound via the selective dehalogenation of a halogenated precursor are not widely documented, indicating this may be a less common or less efficient method compared to others.

Novel Synthetic Approaches and Green Chemistry Principles

In recent years, the development of more environmentally friendly and efficient synthetic methods has been a major focus in chemical research. These novel approaches often aim to reduce reaction times, energy consumption, and the use of hazardous reagents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. The application of microwave irradiation can lead to dramatic reductions in reaction times, often improving yields and product selectivity. The Fries rearrangement, for example, can be conducted under microwave conditions, often in a solvent-free environment, which aligns with the principles of green chemistry. A study on the microwave-assisted Fries rearrangement of various aromatic esters using an acidic Al2O3-ZnCl2 mixture as a catalyst demonstrated significantly improved yields and shortened reaction times compared to conventional heating methods. While a specific application to m-cresyl acetate for the synthesis of this compound under these exact conditions is not detailed, the general success of this green methodology suggests its potential for a more efficient and environmentally benign synthesis of this compound.

| Reaction Type | Catalyst | Conditions | Advantages |

| Fries Rearrangement | Acidic Al2O3-ZnCl2 | Microwave, Solvent-free | Reduced reaction time, Improved yield, Eco-friendly |

Chemical Reactivity and Transformation Studies

The chemical reactivity of this compound is dictated by its phenolic hydroxyl group and its carbonyl functionality, as well as the activated aromatic ring.

Carbonyl Group (Baeyer-Villiger Oxidation): The acetyl group's ketone can be oxidized to an ester through the Baeyer-Villiger oxidation. wikipedia.org This reaction involves the oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl. organic-chemistry.org The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or with hydrogen peroxide in the presence of a Lewis acid. wikipedia.orgorganic-chemistry.org In this reaction, the aryl group has a higher migratory aptitude than the methyl group, meaning the phenyl group preferentially migrates. This results in the formation of 4-hydroxy-3-methylphenyl acetate. organic-chemistry.orgucla.edu

Hydroxyl Group: The phenolic hydroxyl group can undergo oxidation. Lignin-derived phenol (B47542) monomers, which include structurally similar compounds, can be oxidized into quinones. ebi.ac.uk This transformation is a key step in the formation of humic acid during the decomposition of plant matter like corn straw. ebi.ac.uk

The carbonyl group of this compound can be completely reduced to a methylene (B1212753) group (CH₂) to form 4-ethyl-2-methylphenol. This transformation is typically achieved under harsh conditions using either the Wolff-Kishner or Clemmensen reduction. masterorganicchemistry.comorganic-chemistry.org

Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions. organic-chemistry.orgwikipedia.org It involves the initial formation of a hydrazone by reacting the ketone with hydrazine (B178648) (H₂NNH₂). ucla.edu The hydrazone is then heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. masterorganicchemistry.com The driving force is the irreversible formation of stable nitrogen gas. masterorganicchemistry.comyoutube.com Given its basic conditions, the Wolff-Kishner reduction is suitable for substrates that are sensitive to acid. organic-chemistry.org

Clemmensen Reduction: This method achieves the same reduction under strongly acidic conditions. masterorganicchemistry.comorganic-chemistry.org The ketone is heated with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid (HCl). masterorganicchemistry.com This method is effective for aromatic ketones but is unsuitable for substrates that have acid-sensitive functional groups. masterorganicchemistry.com The presence of the acid-stable phenolic hydroxyl group on this compound makes the Clemmensen reduction a viable option, provided no other acid-labile groups are present.

Table 2: Comparison of Carbonyl Reduction Methods

| Reaction | Reagents & Conditions | Mechanism Highlights | Suitability |

|---|---|---|---|

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat (e.g., ethylene glycol) | Basic conditions; proceeds via a hydrazone intermediate; N₂ gas is the driving force. masterorganicchemistry.comwikipedia.orgucla.edu | Suitable for base-stable, acid-sensitive compounds. organic-chemistry.org |

| Clemmensen Reduction | Zn(Hg), conc. HCl, heat | Acidic conditions; mechanism is thought to involve electron transfers from the metal surface. masterorganicchemistry.com | Suitable for acid-stable, base-sensitive compounds; works well for aromatic ketones. masterorganicchemistry.comorganic-chemistry.org |

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methyl groups. The hydroxyl group is a powerful ortho-, para-director, while the acetyl group is a deactivating meta-director. The combined directing effects determine the position of substitution.

A key example is nitration. The nitration of the closely related 4-hydroxyacetophenone using calcium nitrate (B79036) in acetic acid yields 4-hydroxy-3-nitroacetophenone. gordon.edu The hydroxyl group directs the incoming nitro group to the ortho position (position 3). This demonstrates that the powerful activating and directing effect of the hydroxyl group overrides the deactivating, meta-directing effect of the acetyl group. A similar outcome would be expected for this compound, where the incoming electrophile would be directed to the available positions ortho to the hydroxyl group.

Derivatization for Enhanced Biological Activity or Specific Applications

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of a variety of derivatives with potential therapeutic applications. Researchers have successfully synthesized several classes of compounds, including chalcones, Schiff bases, coumarins, and pyrazole (B372694) derivatives, by modifying the core structure of this compound. These derivatives have been investigated for a range of biological activities, demonstrating the versatility of the parent molecule in drug discovery and development.

One of the most explored avenues of derivatization involves the Claisen-Schmidt condensation of this compound with various aromatic and heteroaromatic aldehydes to yield chalcones. nih.gov These chalcone (B49325) derivatives have shown promising anti-inflammatory activity. nih.gov The synthesis typically involves reacting this compound with a substituted aldehyde in the presence of a base, such as potassium hydroxide, in an ethanol (B145695) solution. researchgate.net This straightforward synthetic route allows for the creation of a diverse library of chalcones with different substitution patterns on the aromatic rings.

Another important class of derivatives is Schiff bases, which are synthesized by the condensation of this compound with various primary amines. nih.gov These compounds, characterized by the presence of an azomethine (-C=N-) group, have been investigated for their antimicrobial properties. nih.gov The synthesis of Schiff bases is generally a simple one-pot reaction, making it an attractive method for generating a wide array of derivatives for biological screening.

Furthermore, the core structure of this compound has been utilized to synthesize more complex heterocyclic compounds. For instance, it can serve as a precursor for the synthesis of coumarin (B35378) and pyrazole derivatives, both of which are known to possess a broad spectrum of biological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov The synthesis of these heterocyclic systems often involves multi-step reaction sequences, starting with the modification of the acetyl or hydroxyl group of the parent acetophenone.

The derivatization of this compound is not limited to the synthesis of potential therapeutic agents. Its role as an intermediate in the synthesis of other important chemical compounds, such as impurities of known drugs like Salmeterol, has also been noted. chemicalbook.com This highlights the broader applicability of this compound in various areas of chemical synthesis and pharmaceutical sciences.

The following table summarizes some of the synthesized derivatives of this compound and their reported or potential biological activities based on analogous compounds.

| Derivative Class | General Synthetic Method | Potential Biological Activity |

| Chalcones | Claisen-Schmidt condensation with aromatic/heteroaromatic aldehydes. nih.gov | Anti-inflammatory, Anticancer, Antimicrobial. nih.govresearchgate.netfrontiersin.org |

| Schiff Bases | Condensation with primary amines. nih.gov | Antimicrobial, Anticancer. nih.govnih.gov |

| Coumarins | Multi-step synthesis often involving reactions at the acetyl and hydroxyl groups. researchgate.net | Anticancer, Anti-inflammatory, Anticoagulant. researchgate.netnih.govresearchgate.net |

| Pyrazoles | Reaction of chalcone derivatives with hydrazine hydrate (B1144303) or substituted hydrazines. nih.govspast.org | Anticancer, Antimicrobial, Anti-inflammatory. nih.govspast.orgnih.gov |

| Ethers/Esters | Reaction of the phenolic hydroxyl group with alkylating or acylating agents. | Potential for modified solubility and bioavailability, leading to enhanced biological activity. |

Biological and Pharmacological Investigations of 4 Hydroxy 3 Methylacetophenone

Antioxidant Activities and Mechanisms

Phenolic compounds are widely recognized for their antioxidant capabilities, and 4'-Hydroxy-3'-methylacetophenone is reported to possess potent antioxidant activities. medchemexpress.commedchemexpress.cn The mechanisms behind these activities involve several theoretical pathways, although specific experimental data on this particular compound remain limited in the scientific literature.

Neutralization of Reactive Oxygen Species (ROS)

The fundamental antioxidant action of phenolic compounds involves the donation of a hydrogen atom from their hydroxyl group to neutralize highly reactive free radicals, such as reactive oxygen species (ROS). This process converts the radicals into more stable, non-toxic molecules, thereby preventing them from causing cellular damage. While this compound is classified as having strong antioxidant potential, detailed studies quantifying its specific scavenging activity against various ROS (e.g., superoxide (B77818) anions, hydroxyl radicals) are not extensively documented. medchemexpress.com

Modulation of Oxidative Stress-Related Biochemical Pathways

Antioxidants can exert their effects by influencing cellular signaling pathways that respond to oxidative stress. Key pathways include the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of numerous antioxidant and detoxification enzymes. While related phenolic structures have been shown to modulate such pathways, specific research demonstrating the direct interaction of this compound with these biochemical cascades is not yet prominent in available studies.

Inhibition of Oxidoreductase and Peroxidase Enzymes

Certain antioxidant compounds can inhibit enzymes that generate ROS, such as specific oxidoreductases, or interact with peroxidases involved in oxidative processes. For instance, apocynin (4'-hydroxy-3'-methoxyacetophenone), a structurally similar molecule, is known to be an inhibitor of NADPH oxidase in the presence of peroxidases. researchgate.net However, direct evidence and detailed enzymatic inhibition studies specifically for this compound are not widely available in the current body of scientific literature.

Antimicrobial and Anti-Infective Properties

The antimicrobial potential of this compound has been investigated primarily through its use as a chemical scaffold to build more complex molecules with enhanced activity.

Antimycobacterial Activity

Research has highlighted the utility of this compound as a starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. medchemexpress.commedchemexpress.cn Specifically, it has been used in the Claisen-Schmidt condensation to create chalcone (B49325) intermediates, which are then reacted with isoniazid (B1672263) to form a series of N1-nicotinoyl-3-(4'-hydroxy-3'-methyl phenyl)-5-[(sub)phenyl]-2-pyrazoline derivatives. sigmaaldrich.comresearchgate.net

These synthesized pyrazoline derivatives were evaluated for their in-vitro activity against Mycobacterium tuberculosis (MTB) and isoniazid-resistant M. tuberculosis (INHR-MTB). sigmaaldrich.com One derivative, in particular, demonstrated significant potency.

Table 1: Antimycobacterial Activity of a this compound Derivative

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|---|

| N1-nicotinoyl-3-(4'-hydroxy-3'-methyl phenyl)-5-(4''-chlorophenyl)-2-pyrazoline | M. tuberculosis (MTB) | 0.26 |

| N1-nicotinoyl-3-(4'-hydroxy-3'-methyl phenyl)-5-(4''-chlorophenyl)-2-pyrazoline | Isoniazid-Resistant M. tuberculosis (INHR-MTB) | 0.26 |

Data sourced from a study on synthesized pyrazoline derivatives. sigmaaldrich.com

This research underscores the importance of this compound as a building block for developing new agents to combat tuberculosis, including drug-resistant strains. sigmaaldrich.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

While there is broad interest in the antibacterial properties of naturally occurring phenols, specific data detailing the direct antibacterial efficacy of this compound against various Gram-positive and Gram-negative strains are limited. Studies on structurally related compounds, such as the prenylated derivative 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, have shown specific activity against Gram-positive bacteria, including Mycobacterium smegmatis, but no efficacy against Gram-negative strains. journalmrji.comresearchgate.net However, direct comparative data and Minimum Inhibitory Concentration (MIC) values for this compound itself are not prominently featured in the reviewed scientific literature.

Antifungal Effects

The antifungal properties of this compound and its derivatives have been the subject of scientific investigation, revealing potential applications in combating fungal pathogens. Research has particularly focused on its efficacy against Candida albicans, a common opportunistic fungal pathogen in humans.

A notable study investigated a prenylated derivative, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone (4HMBA), which is a principal secondary metabolite of the plant Senecio nutans. This compound demonstrated the most significant antifungal activity against Candida albicans when compared with three other derivatives. nih.govresearchgate.netjst.go.jp A key finding from this research was the synergistic fungicidal effect observed when 4HMBA was combined with fluconazole, a conventional antifungal drug. researchgate.netjst.go.jpnih.gov The Fractional Inhibitory Concentration (FIC) index, a measure of synergistic interaction, was determined to be 0.133, indicating a potent synergy that could help address resistance to existing fungistatic treatments. researchgate.netjst.go.jpnih.gov

Further research into derivatives has explored the antifungal activity of compounds like 4-(4-hydroxy-3-nitrophenyl)-2-butanone, a synthetic derivative of zingerone, which shares a structural resemblance to this compound. This nitro-substituted derivative displayed strong antifungal effects against significant agricultural fungal pathogens, Aspergillus flavus and Fusarium graminearum. medchemexpress.com Its activity was confirmed through various assays, showing significant inhibition of fungal growth. medchemexpress.com

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Target Fungus | Key Finding | Source |

|---|---|---|---|

| 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone (4HMBA) | Candida albicans | Exhibited the highest antifungal activity among tested derivatives. | nih.gov |

| 4HMBA + Fluconazole | Candida albicans | Demonstrated a synergistic fungicidal effect (FIC Index = 0.133). | researchgate.netjst.go.jpnih.gov |

| 4-(4‑hydroxy-3-nitrophenyl)-2-butanone | Aspergillus flavus & Fusarium graminearum | Showed potent antifungal activity and inhibited mycelial growth. | medchemexpress.com |

Antiviral Potential (e.g., anti-HIV activity, anti-HSV)

The antiviral potential of this compound has been explored primarily through the synthesis and evaluation of its derivatives. Research into its core structure has served as a foundation for developing novel compounds with potential therapeutic applications against viral infections, including Human Immunodeficiency Virus (HIV).

A significant study focused on the synthesis of a series of pyrazoline derivatives from this compound. Specifically, N'-nicotinoyl-3-(4'-hydroxy-3'-methylphenyl)-5-(substituted phenyl)-2-pyrazolines were created by reacting chalcones (derived from this compound) with isoniazid. rsc.org These synthesized compounds were then tested for their in vitro anti-HIV activity. Among the series, one compound demonstrated promising results against HIV strains IIIB and ROD, with IC50 values of 5.7 µM and 7.0 µM, respectively. rsc.org The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. This finding highlights the potential of using the this compound scaffold to design new anti-HIV agents. rsc.org

Currently, direct research on the anti-Herpes Simplex Virus (anti-HSV) activity of this compound itself is limited in the available scientific literature.

Table 2: Anti-HIV Activity of a this compound Derivative

| Derivative Class | Virus Strain | Activity (IC50) | Source |

|---|---|---|---|

| N'-nicotinoyl-3-(4'-hydroxy-3'-methylphenyl)-5-(substituted phenyl)-2-pyrazolines | HIV-1 (IIIB) | 5.7 µM | rsc.org |

| HIV-1 (ROD) | 7.0 µM | rsc.org |

Mechanisms of Antimicrobial Action

Investigations into the antifungal effects of this compound derivatives have also shed light on their mechanisms of action. The primary mode of action appears to involve the disruption of fungal cell structure and integrity.

Microscopic studies on the effects of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone (4HMBA) against Candida albicans revealed specific morphological changes. researchgate.netjst.go.jpnih.gov The compound was found to inhibit filamentation, a crucial virulence factor for C. albicans that allows it to transition from a yeast-like form to a more invasive hyphal form. nih.govjst.go.jp By preventing this change, the compound can limit the pathogen's ability to invade tissues.

Furthermore, the same research demonstrated that 4HMBA reduces the thickness of the fungal cell wall. researchgate.netjst.go.jpnih.gov The cell wall is essential for protecting the fungus from osmotic stress and other environmental insults, and it plays a key role in the interaction with host cells. Disruption of the cell wall can lead to cell lysis and death, explaining the fungicidal activity of the compound. These findings suggest that the antimicrobial mechanism is rooted in the compromise of the fungal cell's primary defensive barrier.

Anti-inflammatory and Analgesic Research

While direct studies on this compound are emerging, research on structurally similar acetophenone (B1666503) compounds provides significant insight into its potential anti-inflammatory and analgesic properties.

Investigation of Anti-inflammatory Pathways

The anti-inflammatory potential of acetophenone derivatives is an active area of research. Compounds that are structurally related to this compound have been shown to possess anti-inflammatory effects. For instance, p-hydroxyacetophenone has been demonstrated to have anti-inflammatory activities. nih.gov

Further studies on 3,5-diprenyl-4-hydroxyacetophenone (B12367755) (DHAP), isolated from Ageratina pazcuarensis, showed it could diminish the lysis of erythrocyte membranes induced by a hypotonic solution. nih.gov Since the erythrocyte membrane is structurally similar to the lysosomal membrane, this suggests that the compound could stabilize lysosomal membranes. The stabilization of these membranes can prevent the release of enzymes and mediators involved in the inflammatory process, such as phospholipase, thereby reducing inflammation and tissue injury. nih.gov Similarly, apocynin (4-hydroxy-3-methoxy-acetophenone), another related compound, has been shown to decrease the immunoreactivity of markers for glial cell activation (OX-42 and glial fibrillary acidic protein) following cerebral ischemia, indicating an inhibition of the inflammatory response in the brain. nih.gov

Modulation of Pain Perception

The analgesic, or pain-modulating, effects of acetophenone-related compounds have also been noted. Research has shown that p-hydroxyacetophenone exhibits antinociceptive activities, suggesting it can modulate the perception of pain. nih.gov Nociception is the sensory nervous system's process of encoding and processing painful stimuli. Compounds that interfere with this process can serve as analgesics. The evidence from related compounds suggests that this compound may warrant investigation for similar pain-relief properties.

Role in Metabolic Homeostasis and Related Disorders

Direct research specifically investigating the role of this compound in metabolic homeostasis and disorders such as diabetes is currently limited. However, studies on structurally related polyphenolic compounds, particularly the stilbenoid piceatannol (B1677779), offer valuable insights into potential, though yet unproven, therapeutic avenues. Piceatannol shares a phenolic structure which is a key feature of this compound.

Piceatannol has been identified as a compound with potential anti-diabetic properties. nih.govnih.gov Research has shown that piceatannol can lower fasting blood glucose levels in animal models of diet-induced obesity and in genetic diabetic mouse models. researchgate.netjst.go.jpnih.gov This suggests a role in glycemic control.

The proposed mechanisms for these effects include the inhibition of α-glucosidase, a key intestinal enzyme responsible for breaking down carbohydrates into absorbable glucose. nih.gov By inhibiting this enzyme, piceatannol can delay carbohydrate absorption, leading to a reduction in postprandial (after-meal) blood glucose spikes. nih.gov Studies comparing piceatannol to the anti-diabetic drug acarbose (B1664774) found that while piceatannol was less potent, it still produced significant inhibition of mammalian α-glucosidase. nih.gov Furthermore, research on related stilbenes suggests that these compounds may improve insulin (B600854) sensitivity and regulate glucose transporter expression in skeletal muscle and the liver, which are crucial for maintaining glucose homeostasis. rsc.org

These findings on piceatannol suggest that phenolic compounds with similar structures, like this compound, could be promising candidates for future research into the management of metabolic disorders. nih.gov

Impact on Hyperoxaluria and Urolithiasis Management

Currently, there is no scientific literature available that investigates or establishes a direct impact of this compound on the management of hyperoxaluria or urolithiasis. Research in this area has focused on other compounds and metabolic pathways.

Other Reported Biological Activities

Insect Attractant Properties

This compound has been identified as a chemical that attracts insects. ebi.ac.uk Its role as an insect attractant is linked to its presence in the volatile emissions of certain plants. Research has shown that it is a key component in attracting specific insects to their host plants.

One significant study identified 1-(4-hydroxy-3-methylphenyl)ethanone (an alternative name for the compound) as a major volatile compound from the plant Rhus potaninii. ebi.ac.uk This compound was found to be an attractant for the aphid Kaburagia rhusicola. In the analysis of volatiles from R. potaninii, this compound constituted a significant portion of the chemical profile that proved attractive to the aphid in olfactometer tests. ebi.ac.uk

Table 1: Insect Attractant Research Findings for this compound

| Plant Source | Attracted Insect | Key Finding | Relative Abundance in Volatiles |

| Rhus potaninii | Kaburagia rhusicola (an aphid) | Identified as a key attractant compound in the plant's volatile emissions. ebi.ac.uk | 11.2% ebi.ac.uk |

Potential in Neurotransmission and Central Nervous System Studies (e.g., related to pain, depression, Parkinson's, schizophrenia)

There is currently no available scientific research investigating the potential role of this compound in neurotransmission or its application in studies related to pain, depression, Parkinson's disease, or schizophrenia. One study noted its use in synthesizing an impurity of Salmeterol, a β2-adrenergic agonist, but this does not constitute direct research into its effects on the central nervous system. chemicalbook.com Another source mentions it has been shown to inhibit the growth of Mycobacterium tuberculosis by potentially binding to κ-opioid receptors, but this has not been explored in the context of neurotransmission or CNS disorders. biosynth.com

Investigation as a Volatile Oil Component in Biological Systems

This compound is recognized as a naturally occurring plant metabolite found as a component of volatile oils. ebi.ac.ukchemicalbook.com Its presence has been documented in several distinct plant species through gas chromatography-mass spectrometry (GC-MS) analysis of their essential oils.

The compound is a known volatile component of Hawaiian green coffee beans (Coffea arabica L.). medchemexpress.com It has also been identified as a primary constituent in the total volatile oil extracted from Gerbera piloselloides, where it is one of the three main components. ebi.ac.uk Furthermore, it is a significant volatile found in Rhus potaninii, contributing to the plant's chemical signature. ebi.ac.uk

Table 2: Documented Occurrences of this compound as a Volatile Oil Component

| Plant Species | Part of Plant / Condition | Method of Analysis | Relative Abundance |

| Gerbera piloselloides | Total Volatile Oil | GC-MS | 8.74% ebi.ac.uk |

| Rhus potaninii | Volatiles | GC-MS | 11.2% ebi.ac.uk |

| Coffea arabica L. (Hawaiian) | Green Coffee Beans | Not Specified | Identified as a phenolic volatile compound. medchemexpress.com |

| Cichorium intybus (Chicory) | Root Oil | GC | 0.023% thegoodscentscompany.com |

Derivatives and Analogues of 4 Hydroxy 3 Methylacetophenone: Synthesis and Research

Design and Synthesis of Novel Derivatives

The molecular structure of 4'-Hydroxy-3'-methylacetophenone allows for various chemical modifications, leading to the generation of derivatives with diverse pharmacological potential. Key synthetic pathways target the creation of chalcones, pyrazolines, and other heterocyclic systems.

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system, are pivotal intermediates in flavonoid biosynthesis and are known for a wide spectrum of biological activities. nih.gov The primary method for synthesizing chalcones is the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde. rasayanjournal.co.inscitepress.org

In the synthesis of chalcone (B49325) derivatives from this compound, the acetophenone derivative is reacted with various substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) (NaOH). rasayanjournal.co.inugm.ac.id The reaction typically proceeds at room temperature. The use of a base catalyst is preferred as it leads to the formation of a more reactive enolate anion, resulting in higher yields compared to acid-catalyzed reactions. ugm.ac.id Greener synthesis methods, such as grinding techniques without a solvent, have also been successfully employed, utilizing the mechanical energy from friction to drive the reaction. rasayanjournal.co.inscitepress.org

Table 1: Synthesis of Chalcone Derivatives

| Starting Materials | Reaction Type | Product Class |

|---|---|---|

| This compound & Aromatic Aldehyde | Claisen-Schmidt Condensation | Chalcone |

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are well-regarded for their broad range of biological effects. pjsir.org The synthesis of pyrazoline derivatives typically begins with the corresponding chalcone.

The process involves the cyclization of the α,β-unsaturated chalcone intermediate by reacting it with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). iscience.inresearchgate.net This reaction is often carried out in a solvent such as ethanol (B145695), sometimes with the addition of an acid catalyst like acetic acid or formic acid, and refluxed for several hours. iscience.indergipark.org.tr The hydrazine undergoes a Michael addition to the double bond of the chalcone, followed by intramolecular cyclization and dehydration to form the stable pyrazoline ring. This two-step synthesis provides a versatile route to a variety of substituted pyrazolines. dergipark.org.trresearchgate.net

The versatility of this compound extends to the synthesis of a broad range of heterocyclic compounds beyond chalcones and pyrazolines. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net

Chalcones derived from this compound can serve as precursors for various other heterocycles, such as oxazines, thiazines, and isoxazoles. researchgate.net Furthermore, the core structure of hydroxyacetophenone is utilized in Mannich reactions to produce β-aminocarbonyl compounds, which are important intermediates for pharmaceuticals. researchgate.net Research has shown that heterocyclic compounds synthesized from this starting material exhibit potential antimycobacterial activity. medchemexpress.com

A modern approach in drug design involves creating hybrid molecules that combine two or more pharmacophores to enhance biological activity. Following this strategy, novel hybrid compounds have been synthesized by linking a 2'-hydroxyacetophenone (B8834) moiety with an N-alkylated thiotetrazole. acgpubs.orgresearchgate.net Tetrazoles are important in medicinal chemistry as they can act as bioisosteres for carboxylic acids, improving a molecule's physicochemical properties. researchgate.net

The synthesis of these hybrids is a multi-step process. It typically involves coupling the hydroxyacetophenone with the tetrazole pharmacophore using methylene (B1212753) spacers of varying lengths. acgpubs.orgresearchgate.net These hybrid molecules have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. acgpubs.org

Table 2: Synthesis of Hydroxyacetophenone-Tetrazole Hybrids

| Pharmacophore 1 | Pharmacophore 2 | Linker | Product Class |

|---|---|---|---|

| 2'-Hydroxyacetophenone | N-alkylated thiotetrazole | Methylene spacers | Hybrid Compound |

Structure-Activity Relationship (SAR) Studies of Derivatives

Understanding the relationship between a molecule's structure and its biological activity is crucial for designing more potent and selective therapeutic agents. SAR studies on derivatives of this compound have provided valuable insights into the chemical features that govern their efficacy.

Modifications to the substituents on the aromatic rings and the core structure of these derivatives have a significant impact on their biological profiles. acgpubs.org

For hydroxyacetophenone-tetrazole hybrids , the length of the methylene spacer and the nature of the alkyl group on the tetrazole ring influence their antimicrobial potency. Studies have shown that specific compounds within this series exhibit superior antibacterial activity, indicating that these structural variations are key determinants of efficacy. acgpubs.orgacgpubs.org

In the case of chalcone derivatives , the introduction of certain substituents can either enhance or diminish their biological effects. For instance, one study on the cytotoxic activity of chalcone derivatives against cancer cell lines found that adding methyl and methoxy (B1213986) groups decreased their activity compared to the unsubstituted parent chalcone. ugm.ac.id This suggests that the electronic and steric properties of the substituents play a critical role in the molecule's interaction with its biological target. The goal of these studies is to identify the optimal combination of structural features to maximize the desired biological activity. nih.gov

Conformational Preferences and Electronic Structure in Analogues

The conformational landscape and electronic properties of this compound (HMA) and its analogues are crucial for understanding their reactivity and biological activity. The orientation of the acetyl and hydroxyl groups relative to the phenyl ring defines the conformational space of these molecules.

Studies employing Density Functional Theory (DFT) have been instrumental in elucidating the conformational stability of HMA and its related compounds. ebi.ac.uk For HMA, various possible conformers are considered to determine the most stable geometric configurations. ebi.ac.uk These theoretical calculations are often complemented by experimental data from FT-IR and FT-Raman spectroscopy. ebi.ac.uk The vibrational spectra, interpreted with the aid of normal coordinate analysis based on DFT, provide insights into the molecular structure and bonding. ebi.ac.uk

The electronic structure of HMA is characterized by the interplay between the electron-donating hydroxyl group and the electron-withdrawing acetyl group. This substitution pattern influences the aromatic system's electron density and reactivity. Analogues of HMA, such as those with different substitution patterns on the aromatic ring, exhibit altered electronic structures which in turn affects their chemical and physical properties. For instance, the introduction of additional hydroxyl or methoxy groups can further modulate the electronic characteristics of the molecule.

Comparative Studies with Related Compounds

Comparison with 4'-Hydroxy-3'-methoxyacetophenone

A significant compound for comparative analysis is 4'-Hydroxy-3'-methoxyacetophenone (HMOA), also known as acetovanillone (B370764) or apocynin. sigmaaldrich.com Both HMA and HMOA share a common 4'-hydroxyacetophenone (B195518) core, differing only in the substituent at the 3' position—a methyl group in HMA versus a methoxy group in HMOA. This seemingly minor difference leads to notable distinctions in their properties.

A comparative study using DFT methods, alongside FT-IR and FT-Raman spectroscopy, has been conducted to investigate the conformational stability and vibrational spectra of both HMA and HMOA. ebi.ac.uk The total energy calculations for various conformers of both molecules help in identifying their most stable geometries. ebi.ac.uk

The electronic properties also differ. The methoxy group in HMOA, being a stronger electron-donating group than the methyl group in HMA, can lead to a more electron-rich aromatic ring, which may influence their respective antioxidant potentials and roles in biological systems. HMA has been identified as a phenolic volatile compound with potent antioxidant activities. medchemexpress.com

Table 1: Physicochemical Properties of HMA and HMOA

| Property | This compound (HMA) | 4'-Hydroxy-3'-methoxyacetophenone (HMOA) |

| Molecular Formula | C₉H₁₀O₂ nist.gov | C₉H₁₀O₃ thermofisher.com |

| Molecular Weight | 150.17 g/mol nist.gov | 166.17 g/mol sigmaaldrich.com |

| CAS Number | 876-02-8 nist.gov | 498-02-2 thermofisher.com |

| Melting Point | 107-109 °C chemicalbook.com | 112-115 °C sigmaaldrich.com |

| Appearance | White to light beige crystalline powder chemicalbook.com | White to cream or pale yellow to pale brown crystalline powder thermofisher.com |

This table was generated using data from multiple sources. sigmaaldrich.comnist.govthermofisher.comchemicalbook.com

Comparative Analysis with Other Acetophenone Derivatives

The properties of this compound can be further contextualized by comparing it with other acetophenone derivatives.

4-hydroxyacetophenone oxime: This derivative is formed by the reaction of 4'-hydroxyacetophenone with a hydroxylamine, converting the ketone group into an oxime. This structural modification significantly alters the electronic and steric properties of the molecule, which can lead to different biological activities and chemical reactivity compared to HMA.

2-hydroxy-3',4'-dihydroxyacetophenone: This compound, and others like 2',3'-dihydroxyacetophenone, introduces additional hydroxyl groups at different positions on the phenyl ring. chemicalbook.com The presence and position of these extra hydroxyl groups can dramatically affect properties such as solubility, acidity, and the ability to chelate metals. For example, derivatives like 2,4-dihydroxyacetophenone are used as precursors in the synthesis of more complex molecules like bis-Schiff bases, which have been investigated for their enzymatic inhibitory activities. nih.gov The synthesis of these polyhydroxylated acetophenones often involves reactions such as the treatment of dimethoxyacetophenone precursors with reagents like boron tribromide to cleave the ether bonds. chemicalbook.com

The study of such derivatives is crucial for understanding structure-activity relationships. For instance, 2'-hydroxy-chalcones, which can be synthesized from various substituted 2'-hydroxy-acetophenones, are evaluated for a range of biological activities, including antioxidant and enzyme inhibitory effects. nih.gov

Natural Occurrence and Biosynthesis Research

Identification and Isolation from Plant Sources

The presence of 4'-Hydroxy-3'-methylacetophenone has been confirmed in several plant species through various analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), which is adept at separating and identifying volatile and semi-volatile compounds.

Research on the volatile components of Hawaiian green coffee beans (Coffea arabica L.) has led to the identification of this compound. In one study, volatile compounds were isolated from 200 grams of green coffee beans, yielding a total of 2.7 ± 0.3 mg of volatile components. dongguk.edu Analysis of this extract by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) identified several major constituents, including this compound, which accounted for 3.7% of the total volatile extract. dongguk.edu Other significant compounds found alongside it were 3-methyl butanoic acid (32.8%) and phenyl ethyl alcohol (17.3%). dongguk.edu The presence of this phenolic ketone in green coffee beans is noteworthy, as many of the characteristic flavor and aroma compounds of coffee are formed during the roasting process from precursors present in the green beans. researchgate.net

Table 1: Volatile Components in Hawaiian Green Coffee Beans (Coffea arabica L.)

| Compound | Percentage of Total Volatile Components (%) |

| 3-Methyl Butanoic Acid | 32.8 |

| Phenyl Ethyl Alcohol | 17.3 |

| Hexanol | 7.2 |

| This compound | 3.7 |

| 3-Methyl Butanol | 3.6 |

Data sourced from a study on the analysis of volatile components isolated from Hawaiian green coffee beans. dongguk.edu

Currently, there is a lack of available scientific literature specifically identifying or isolating this compound from Angelica sinensis (Oliv.) Diels. While extensive phytochemical research has been conducted on this plant, focusing on constituents like ligustilide, ferulic acid, and various polysaccharides, the presence of this compound has not been reported in the reviewed studies. A recent comprehensive analysis of the chemical composition of Angelica sinensis and its processed products using ultra-high-performance liquid chromatography coupled with quadrupole-orbitrap mass spectrometry did not list this compound among the 74 identified compounds that contribute to the discrimination between the raw and processed forms. nih.gov

The compound this compound has been identified in the methanol (B129727) extract of red seeds from Abrus precatorius. scispace.com A phytochemical analysis using Gas Chromatography determined the presence of various bioactive compounds. scispace.com Among these, 4-Hydroxy-3-methyl acetophenone (B1666503) was detected at a concentration of 0.504 µg/ml. scispace.com This finding is part of a broader chemical profiling of the seeds, which also identified other major components such as Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester, and Oleic Acid. scispace.com The phytochemical screening of ethanolic extracts of the seeds also confirmed the presence of phenolic compounds and flavonoids, which is consistent with the identification of this compound. scispace.com

Table 2: Selected Phytochemicals in Methanol Extract of Red Abrus precatorius Seeds

| Compound | Concentration (µg/ml) |

| Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester | 1.796 |

| 1,2,4,5-Cyclohexanetetrol, (1.alpha.,. 2.alpha., 4.alpha., 5.beta.)- | 1.397 |

| 5-Pyrimidinol, 2-methyl- | 1.317 |

| Decahydro-isoquinoline-3-carbonitrile | 1.273 |

| Oleic Acid | 0.989 |

| 4-Hydroxy-3-methyl acetophenone | 0.504 |

Data from a Gas Chromatography analysis of the methanol extract of red Abrus seeds. scispace.com

The essential oil of Rhododendron przewalskii has been found to contain this compound as a significant component. In a study analyzing the essential oils from four different Rhododendron species, the essential oil from R. przewalskii (RPEO) was extracted via supercritical extraction and analyzed using headspace solid-phase microextraction combined with gas chromatography-mass spectrometry (HS-SPME-GC-MS). nih.gov This analysis identified 294 components in the essential oil of R. przewalskii. nih.gov Among these, 4-hydroxy-3-methylacetophenone was identified as one of the main components, constituting 5.6% of the oil. nih.gov

Table 3: Main Components of Rhododendron przewalskii Essential Oil (RPEO)

| Compound | Percentage of Total Oil (%) |

| Phenylethyl alcohol | 12.0 |

| 4-hydroxy-3-methylacetophenone | 5.6 |

| Benzyl alcohol | 4.1 |

| Calarene | 3.0 |

| 4-phenyl-2-butanol | 2.7 |

Data sourced from a study on the chemical constituents of essential oils from four Rhododendron species. nih.gov

Research has identified this compound as a primary constituent of the volatile oil from Gerbera piloselloides. The volatile oil was extracted from the plant material by steam distillation and subsequently analyzed using gas chromatography-mass spectrometry (GC-MS). This analysis detected 22 peaks, and 17 compounds were identified, which accounted for 86.18% of the total peak area. Among the identified compounds, 4-hydroxy-3-methylacetophenone was one of the three main components, representing 8.74% of the total volatile oil. The other major components were Neryl(s)-2-methylbutanoate (35.99%) and n-Hexadecanoic acid (7.48%).

Table 4: Main Components of Gerbera piloselloides Volatile Oil

| Compound | Percentage of Total Peak Area (%) |

| Neryl(s)-2-methylbutanoate | 35.99 |

| 4-hydroxy-3-methylacetophenone | 8.74 |

| n-Hexadecanoic acid | 7.48 |

Data from a GC-MS analysis of the volatile oil from Gerbera piloselloides.

The volatiles from Rhus potaninii Maxim. have been found to contain 1-(4-hydroxy-3-methylphenyl)ethanone, another name for this compound. mdpi.comnih.gov In a study investigating the chemical composition of these volatiles, headspace collection followed by GC-MS analysis was employed. mdpi.com This investigation identified twenty-five compounds, which constituted 55.3% of the total volatiles. mdpi.comnih.gov 1-(4-hydroxy-3-methylphenyl)ethanone was identified as the second most abundant component, making up 11.2% of the volatiles. mdpi.comnih.gov The most abundant compound was 1-(4-ethylphenyl)ethanone at 11.8%. mdpi.comnih.gov

Table 5: Major Volatile Compounds from Rhus potaninii

| Compound | Relative Content (%) |

| 1-(4-ethylphenyl)ethanone | 11.8 |

| 1-(4-hydroxy-3-methylphenyl)ethanone | 11.2 |

| p-cymen-7-ol | 7.1 |

| 2-ethylhexan-1-ol | 3.35 |

| 3-ethylbenzaldehyde | 3.32 |

Data from a GC-MS analysis of volatiles from Rhus potaninii. mdpi.com

Rehmannia glutinosa

Current phytochemical studies of Rehmannia glutinosa have identified a wide range of compounds, including iridoid glycosides, phenylethanoid glycosides, and various triterpenoids. phcog.comphcog.comscispace.comnih.gov However, based on available scientific literature, this compound has not been reported as a constituent of Rehmannia glutinosa. phcog.comphcog.comscispace.comnih.govnih.gov

Apium graveolens

The chemical composition of celery (Apium graveolens) has been extensively studied, particularly its essential oils. These oils are rich in compounds such as limonene, α-pinene, and various phthalides. mdpi.comiscientific.orgnih.govsciepub.comuliege.be Despite detailed analyses of its volatile and non-volatile components, there is no scientific evidence to date that lists this compound as a natural constituent of Apium graveolens. mdpi.comiscientific.orgnih.govsciepub.comuliege.be

Ipomoea carnea Jacq.

Phytochemical investigations of Ipomoea carnea Jacq. have revealed the presence of various bioactive compounds, including alkaloids, flavonoids, and sterols. impactfactor.orgtsijournals.comphytojournal.comrltsc.edu.intandfonline.com A number of studies have detailed the chemical profile of its leaves, flowers, and stems. impactfactor.orgrltsc.edu.in However, a review of the existing literature does not indicate that this compound is produced by or has been isolated from Ipomoea carnea Jacq. impactfactor.orgtsijournals.comphytojournal.comrltsc.edu.intandfonline.com

Biosynthetic Pathways and Precursor Analysis

The biosynthesis of acetophenone derivatives in plants is a complex process. nih.gov Generally, these compounds are believed to be formed through pathways involving phenolic precursors. nih.govresearchgate.net The synthesis often involves a series of enzymatic reactions that modify a basic phenolic structure. nih.gov While a general model for the biosynthesis of some hydroxyacetophenones in certain plant families like Pinaceae has been proposed, a specific, detailed biosynthetic pathway for this compound, including its direct precursors, has not been elucidated in the scientific literature. nih.gov The synthesis of similar compounds can involve the Fries rearrangement of aryl esters, but this is a chemical synthesis route and not a confirmed biosynthetic pathway in organisms. scribd.com

Metabolic Studies in Biological Systems (e.g., gut microbiota transformations)

The transformation of phenolic compounds by gut microbiota is a significant area of research, as it can alter the bioactivity of these substances. nih.govfrontiersin.org Microbes in the gut can perform various reactions, including dehydroxylation, cleavage of rings, and other modifications of phenolic structures. nih.govfrontiersin.orgnih.gov Studies have shown that phenolic acids and other simple phenols can be metabolized by gut bacteria. mdpi.comornl.gov However, specific studies detailing the metabolic fate of this compound as a result of transformation by gut microbiota are not present in the current body of scientific literature. General knowledge of microbial transformation of phenols suggests that it could be a substrate for microbial enzymes, but the specific products of this transformation are unknown. nih.gov

Analytical Methods and Characterization in Complex Matrices

Chromatographic Techniques for Detection and Quantification

Chromatography is the cornerstone for separating 4'-Hydroxy-3'-methylacetophenone from other components within a complex mixture, enabling its accurate detection and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both a unique fragmentation pattern for identification and a signal intensity for quantification.

This technique has been successfully employed to identify this compound in natural product extracts. For instance, GC-MS analysis of the volatile oil from Gerbera piloselloides identified this compound as a main component, constituting 8.74% of the total oil ebi.ac.uk. Similarly, it was identified as a significant volatile component of Rhus potaninii, accounting for 11.2% of the identified compounds in one study ebi.ac.uk. The NIST (National Institute of Standards and Technology) database also contains mass spectrometry data for this compound, which serves as a crucial reference for its identification in complex samples nist.gov.

| Source Material | Analytical Technique | Finding | Reference |

|---|---|---|---|

| Volatile oil of Gerbera piloselloides | GC-MS | Identified as a main component (8.74%) | ebi.ac.uk |

| Volatiles from Rhus potaninii | GC-MS | Identified as a major component (11.2%) | ebi.ac.uk |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the analysis of this compound, particularly for samples where the compound is not easily volatilized or is present in a liquid matrix. A typical approach involves reverse-phase (RP) HPLC, where the compound is separated on a nonpolar stationary phase with a polar mobile phase.

A specific RP-HPLC method for analyzing this compound has been detailed, utilizing a Newcrom R1 column. sielc.com This method employs a simple mobile phase of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring detection by mass spectrometry (LC-MS), the phosphoric acid can be substituted with formic acid to ensure compatibility. sielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate impurities, as well as for pharmacokinetic studies. sielc.com The use of columns with smaller 3 µm particles can facilitate faster analyses in ultra-high-performance liquid chromatography (UPLC) systems. sielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Stationary Phase (Column) | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |

Spectroscopic Methods for Identification in Mixtures

Spectroscopic methods are vital for the structural elucidation of this compound, providing a molecular "fingerprint" that confirms its identity, especially within complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy provide detailed information about the compound's molecular structure. ¹H NMR spectra show distinct signals for the aromatic protons, the acetyl group protons, and the methyl group protons, with chemical shifts dependent on the solvent used (e.g., CDCl₃ or DMSO-d₆) chemicalbook.com. The coupling patterns between adjacent protons further confirm the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy : The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. These include a broad band for the hydroxyl (-OH) group, a strong absorption for the carbonyl (C=O) group of the ketone, and bands related to C-H bonds and C=C bonds of the aromatic ring ebi.ac.uknist.gov. The gas-phase IR spectrum is available in the NIST Chemistry WebBook nist.gov.

Mass Spectrometry (MS) : As a standalone technique or coupled with chromatography (GC-MS, LC-MS), MS provides the molecular weight of the compound from the molecular ion peak (m/z 150) and a characteristic fragmentation pattern that aids in its identification nist.gov.

| Spectroscopic Technique | Key Observational Data | Reference |

|---|---|---|

| ¹H NMR (in DMSO-d₆) | Chemical shifts (ppm): ~10.3 (OH), ~7.7 (aromatic), ~6.9 (aromatic), ~2.5 (acetyl), ~2.2 (methyl) | chemicalbook.com |

| IR Spectroscopy | Characteristic peaks for -OH, C=O (ketone), and aromatic C=C bonds | ebi.ac.uknist.gov |

| Mass Spectrometry (EI) | Molecular Ion Peak: m/z 150. Base Peak: m/z 135 | nist.gov |

Standardization and Quality Control in Research Samples

The reliability of research findings involving this compound hinges on the purity and proper characterization of the compound. Standardization and quality control (QC) are essential to ensure the accuracy and reproducibility of experimental results.

Commercial suppliers typically provide the compound with a specified purity level, which is verified using analytical techniques like GC. Purity levels commonly range from 97% to over 99% sigmaaldrich.comfishersci.calabproinc.comfishersci.com. For quantitative studies, it is crucial to use a well-characterized reference standard of this compound with a known purity. This standard is used to create calibration curves for chromatographic methods (HPLC or GC), allowing for the accurate determination of the compound's concentration in unknown samples. QC protocols in a research setting involve periodically running these standards to verify instrument performance and ensure the continued accuracy of the quantification.

| Supplier/Source | Reported Purity | QC Method Mentioned | Reference |

|---|---|---|---|

| Sigma-Aldrich | 97% | Not specified | sigmaaldrich.com |

| Thermo Scientific Chemicals | ≥97.5% | Silylated GC | thermofisher.com |

| TCI America | ≥98.0% | GC | fishersci.com |

| Chem-Impex | ≥ 99% | HPLC | chemimpex.com |

| MedChemExpress | 99.96% | Not specified | medchemexpress.com |

Application in Metabolomics Research

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, has identified this compound as a relevant compound. It is recognized as a plant metabolite, having been isolated from natural sources such as Hawaiian green coffee beans (Coffea arabica L.) medchemexpress.comambeed.com.